molecular formula C24H26N4O5 B11610958 (4-Ethoxyphenyl)(4-{3-[(furan-2-ylmethyl)amino]-4-nitrophenyl}piperazin-1-yl)methanone

(4-Ethoxyphenyl)(4-{3-[(furan-2-ylmethyl)amino]-4-nitrophenyl}piperazin-1-yl)methanone

Cat. No.: B11610958
M. Wt: 450.5 g/mol
InChI Key: XEOQXLRHZQQVGW-UHFFFAOYSA-N
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Description

(4-Ethoxyphenyl)(4-{3-[(furan-2-ylmethyl)amino]-4-nitrophenyl}piperazin-1-yl)methanone is a complex organic compound with a molecular formula of C24H26N4O5 This compound is characterized by the presence of multiple functional groups, including an ethoxyphenyl group, a furan ring, a nitrophenyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethoxyphenyl)(4-{3-[(furan-2-ylmethyl)amino]-4-nitrophenyl}piperazin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Ethoxyphenyl Intermediate: The ethoxyphenyl group can be synthesized through the ethylation of phenol using ethyl bromide in the presence of a base such as potassium carbonate.

    Introduction of the Furan Ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction, where furan is reacted with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of the Nitrophenyl Intermediate: The nitrophenyl group can be synthesized by nitration of phenyl compounds using a mixture of concentrated sulfuric acid and nitric acid.

    Coupling Reactions: The final step involves coupling the ethoxyphenyl, furan, and nitrophenyl intermediates with piperazine under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Ethoxyphenyl)(4-{3-[(furan-2-ylmethyl)amino]-4-nitrophenyl}piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Chemistry

In chemistry, (4-Ethoxyphenyl)(4-{3-[(furan-2-ylmethyl)amino]-4-nitrophenyl}piperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential biological activities. The presence of multiple functional groups makes it a candidate for screening in various bioassays to evaluate its pharmacological properties.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may exhibit activities such as antimicrobial, anti-inflammatory, or anticancer properties, making it a subject of interest in drug discovery and development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its unique structural features allow for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Ethoxyphenyl)(4-{3-[(furan-2-ylmethyl)amino]-4-nitrophenyl}piperazin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

    (4-Ethoxyphenyl)(furan-2-yl)methanone: A simpler analog with similar structural features but lacking the piperazine and nitrophenyl groups.

    (4-Ethoxyphenyl)(4-nitrophenyl)methanone: Another analog with the nitrophenyl group but without the furan and piperazine rings.

Uniqueness

The uniqueness of (4-Ethoxyphenyl)(4-{3-[(furan-2-ylmethyl)amino]-4-nitrophenyl}piperazin-1-yl)methanone lies in its combination of multiple functional groups, which allows for diverse chemical reactivity and potential biological activities. This makes it a versatile compound for various scientific research applications.

Properties

Molecular Formula

C24H26N4O5

Molecular Weight

450.5 g/mol

IUPAC Name

(4-ethoxyphenyl)-[4-[3-(furan-2-ylmethylamino)-4-nitrophenyl]piperazin-1-yl]methanone

InChI

InChI=1S/C24H26N4O5/c1-2-32-20-8-5-18(6-9-20)24(29)27-13-11-26(12-14-27)19-7-10-23(28(30)31)22(16-19)25-17-21-4-3-15-33-21/h3-10,15-16,25H,2,11-14,17H2,1H3

InChI Key

XEOQXLRHZQQVGW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NCC4=CC=CO4

Origin of Product

United States

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